5-bromo-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
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Overview
Description
5-Bromo-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a chemical compound that belongs to the class of furan-carboxamides It features a bromine atom attached to the furan ring and an isobutyl group attached to a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves multiple steps. One common approach is to start with furan-2-carboxylic acid, which undergoes bromination to introduce the bromine atom. Subsequently, the thiadiazole ring is constructed through a cyclization reaction involving thiosemicarbazide and isobutyl isocyanate. The final step involves coupling the brominated furan with the thiadiazole derivative under suitable reaction conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as alkyl halides and aryl halides, along with suitable solvents and catalysts, are employed in substitution reactions.
Major Products Formed:
Oxidation: Bromate ions (BrO₃⁻) and other oxidized derivatives.
Reduction: Derivatives lacking the bromine atom, such as furan-2-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its bromine atom makes it a versatile reagent for further chemical modifications.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery.
Medicine: Research has indicated that derivatives of this compound may possess pharmacological properties, such as anti-inflammatory and anticancer activities. These properties make it a valuable compound in the development of new medications.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other chemical products. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 5-bromo-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The bromine atom and the thiadiazole ring play crucial roles in binding to these targets, leading to biological responses. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
5-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
5-Bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
5-Bromo-N-(5-propyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Uniqueness: 5-Bromo-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide stands out due to its isobutyl group, which imparts unique chemical and biological properties compared to its methyl, ethyl, and propyl counterparts. This difference in structure can lead to variations in reactivity, stability, and biological activity.
Properties
IUPAC Name |
5-bromo-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O2S/c1-6(2)5-9-14-15-11(18-9)13-10(16)7-3-4-8(12)17-7/h3-4,6H,5H2,1-2H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPDYXIUWKSIJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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